molecular formula C12H10F2N2O2 B12342287 3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one

Katalognummer: B12342287
Molekulargewicht: 252.22 g/mol
InChI-Schlüssel: RVOHRFRNYXCHEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a difluoropropenyl group and a methoxy group attached to the quinoxaline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Difluoropropenyl Group: The difluoropropenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropenyl halide.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of halogenated quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The difluoropropenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group can influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1,1-difluoroprop-2-enyl)-9-phenylcarbazole: Similar in structure but with a carbazole core.

    7-methoxyquinoxaline: Lacks the difluoropropenyl group.

    2-methylquinoxaline: Lacks both the difluoropropenyl and methoxy groups.

Uniqueness

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one is unique due to the presence of both the difluoropropenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C12H10F2N2O2

Molekulargewicht

252.22 g/mol

IUPAC-Name

3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one

InChI

InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-9-6-7(18-2)4-5-8(9)15-10/h3-6,10H,1H2,2H3

InChI-Schlüssel

RVOHRFRNYXCHEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC(=O)C(N=C2C=C1)C(C=C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.